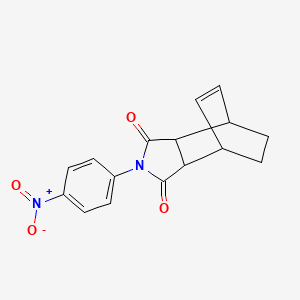![molecular formula C18H18N4O4S B12488390 [3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methoxyphenyl)methanone](/img/structure/B12488390.png)
[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(dimethylamino)-4-(4-methoxybenzoyl)-7??-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione is a complex organic compound with a unique structure that includes multiple functional groups and a tricyclic core. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications in materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Tricyclic Core: This step may involve cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Functional Groups: Functional groups such as the dimethylamino and methoxybenzoyl groups can be introduced through substitution reactions using reagents like dimethylamine and methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions may target the carbonyl groups or other reducible functional groups.
Substitution: Substitution reactions can occur at various positions on the aromatic rings or the tricyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with such complex structures can serve as catalysts or catalyst precursors in various chemical reactions.
Materials Science: They may be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Biology and Medicine
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Biochemical Research: It can be used as a probe or tool in biochemical studies to understand molecular interactions and pathways.
Industry
Polymer Science: The compound may be used in the synthesis of polymers with specific properties.
Electronics: It may find applications in the development of electronic devices, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including computational modeling and experimental validation, are required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
5-(dimethylamino)-4-(4-methoxybenzoyl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione: A closely related compound with slight variations in the functional groups or core structure.
4-(4-methoxybenzoyl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione: Another similar compound lacking the dimethylamino group.
Uniqueness
The uniqueness of 5-(dimethylamino)-4-(4-methoxybenzoyl)-7??-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H18N4O4S |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-5,5-dioxo-3H-[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N4O4S/c1-20(2)18-21(17(23)12-8-10-13(26-3)11-9-12)19-16-14-6-4-5-7-15(14)27(24,25)22(16)18/h4-11,18H,1-3H3 |
Clave InChI |
GFAGKLFBXACRTQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1N2C(=NN1C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(2R,4S)-2-methyl-1-[(naphthalen-2-yloxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12488336.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12488342.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12488350.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488352.png)

![1,5-dimethyl-4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12488368.png)

![2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B12488373.png)
![ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12488379.png)
![5-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488387.png)
![4-(biphenyl-4-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488389.png)
![Ethyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488396.png)
![N,N,7-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12488410.png)
